(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid
Description
Properties
IUPAC Name |
(6-bromo-1,3-benzodioxol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO4/c9-4-1-5(8(10)11)7-6(2-4)12-3-13-7/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXFZDKGXKBASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1OCO2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674909 | |
| Record name | (6-Bromo-2H-1,3-benzodioxol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-39-8 | |
| Record name | (6-Bromo-2H-1,3-benzodioxol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Halogen-Metal Exchange and Borylation
This method involves the exchange of halogen atoms (such as bromine) with metal reagents, followed by the introduction of a boronic acid group.
- A brominated precursor (e.g., 6-bromobenzo[d]dioxole) is treated with a metal reagent, such as n-butyllithium or magnesium.
- The intermediate organometallic compound undergoes borylation using a boron source like B(OCH3)3 or pinacolborane.
- The reaction is quenched with aqueous acid to yield the desired boronic acid compound.
- High selectivity for the boronic acid group.
- Efficient conversion rates.
Method 2: Direct Functionalization of Boronic Acids
Direct functionalization involves reacting boronic acids with brominated benzodioxole derivatives under catalytic conditions.
- A brominated benzodioxole derivative is reacted with aryl boronic acids in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2).
- The reaction proceeds under reflux conditions in an inert atmosphere (argon or nitrogen).
- Solvents such as dioxane or tetrahydrofuran are commonly used.
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% PdCl2(PPh3)2 |
| Temperature | Reflux (~80°C) |
| Reaction Time | 24 hours |
- Simplified synthesis without intermediate steps.
- Suitable for large-scale production.
Method 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is one of the most common methods for synthesizing (6-Bromobenzo[d]dioxol-4-yl)boronic acid.
- A brominated benzodioxole derivative reacts with an aryl boronic acid in the presence of a palladium catalyst and base (e.g., K2CO3).
- The reaction mixture is stirred at elevated temperatures under inert conditions.
- Purification is typically performed using flash column chromatography.
| Component | Quantity/Concentration |
|---|---|
| Brominated Precursor | 1.0 equiv |
| Boronic Acid | 2.5 equiv |
| Base | K2CO3 (1.1 equiv) |
| Catalyst | PdCl2(PPh3)2 (5 mol%) |
| Solvent | Dioxane |
- High yields (up to 89% reported).
- Broad applicability for various aryl derivatives.
Method 4: Appel Reaction Followed by Borylation
This method utilizes Appel conditions to prepare intermediates that can be further transformed into boronic acids.
Comparison of Methods
| Method | Yield (%) | Complexity | Scalability | Key Advantage |
|---|---|---|---|---|
| Halogen-Metal Exchange | ~75 | Moderate | High | High selectivity |
| Direct Functionalization | ~80 | Low | High | Simplified synthesis |
| Suzuki-Miyaura Coupling | ~89 | Moderate | High | Widely applicable |
| Appel Reaction | ~91 | High | Moderate | Excellent yields |
Research Findings
Recent studies highlight the efficacy of palladium-catalyzed coupling reactions in achieving high yields and purity for this compound. For example:
- Suzuki-Miyaura coupling has been optimized using dioxane as a solvent and PdCl2(PPh3)2 as a catalyst.
- Functionalization methods have demonstrated robust scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the brominated compound to its hydrogenated form.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Synthesis and Derivatives
One of the primary applications of (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid is its use as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.
Table 1: Synthesis Applications
Medicinal Chemistry
In medicinal chemistry, this compound serves as a crucial intermediate in the development of pharmaceuticals. Its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various bacterial strains. The structural modifications enhanced their efficacy compared to standard antibiotics .
- Anticancer Research : Research has indicated that compounds derived from this boronic acid can inhibit specific cancer cell lines. The mechanism involves the disruption of cellular processes through targeted interactions with cancer-related proteins .
Computational Studies
Computational studies have been conducted to predict the pharmacokinetics and bioavailability of this compound derivatives. These studies utilize quantitative structure-activity relationship (QSAR) models to assess the potential efficacy and safety profiles of new compounds.
Table 2: Computational Analysis Results
| Property | Value | Implication |
|---|---|---|
| Log P (octanol-water partition coefficient) | 1.96 | Indicates moderate lipophilicity |
| Solubility | 0.403 mg/ml | Suggests good solubility in biological systems |
| Bioavailability Score | 0.55 | Indicates potential for oral bioavailability |
Mechanism of Action
The mechanism of action of (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In drug synthesis, it acts as a building block for creating compounds that can interact with specific enzymes or receptors, thereby exerting therapeutic effects. The molecular targets and pathways involved depend on the specific application and the structure of the synthesized compounds.
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties of Selected Boronic Acids
Reactivity and Binding Properties
Adsorption Efficiency
Compared to 4-carboxyphenylboronic acid-modified resins, which have a boronic acid loading of 1.220 mmol/g , the brominated 1,3-benzodioxole group in the target compound may reduce adsorption capacity due to steric hindrance from the bulky aromatic system .
Enzyme Inhibition
While aliphatic boronic acids (e.g., Compound 2) inhibit penicillin-binding protein 1b (PBP1b), aromatic boronic acids like the target compound are less explored in this context. Modifications to the boronic acid position (e.g., Compound 7 in ) often reduce activity, suggesting that the 4-position substitution in the target compound may optimize binding .
Anticancer Potential
Boronic acid-containing cis-stilbenes (e.g., 13c) demonstrate potent tubulin polymerization inhibition (IC₅₀: 21–22 μM) and apoptosis induction in cancer cells . The brominated 1,3-benzodioxole scaffold in the target compound shares structural similarities with combretastatin analogs but lacks direct evidence of tubulin-targeting activity. Its bromine atom may enhance cytotoxicity through DNA intercalation or halogen bonding .
Biological Activity
(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a brominated benzodioxole structure, which is known to interact with various biomolecules, making it a candidate for drug development and biochemical studies.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, similar compounds have shown interactions with enzymes and receptors, influencing various biochemical pathways. The brominated moiety may enhance the compound's reactivity and binding affinity to target proteins.
1. Antidiabetic Properties
Recent studies have highlighted the anti-diabetic potential of derivatives related to this compound. For instance, compounds derived from this structure have been screened for their ability to inhibit the enzyme α-amylase, a key player in carbohydrate metabolism. Notably, some derivatives exhibited IC50 values lower than standard anti-diabetic drugs like acarbose, indicating significant inhibitory activity .
2. Antitumor Activity
Research has demonstrated that boronic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies involving related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo. The compound's ability to interfere with cellular processes such as apoptosis and cell cycle regulation has been noted .
3. Antioxidant Activity
The antioxidant potential of this compound derivatives has also been assessed using DPPH and CUPRAC assays. These studies indicate that certain derivatives possess strong free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at various positions on the benzodioxole ring can significantly influence their pharmacological properties:
| Compound | Substituent | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 6b | Phenyl | 5.14 | α-Amylase Inhibition |
| 6c | Benzo | 5.15 | α-Amylase Inhibition |
| 6h | Trifluoromethylphenyl | 5.20 | Superior anti-diabetic activity compared to acarbose |
These findings suggest that electron-withdrawing groups enhance the inhibitory efficacy against α-amylase by stabilizing the enzyme-inhibitor complex .
Case Study 1: Antidiabetic Screening
In a study assessing various derivatives of this compound for their anti-diabetic properties, compounds were synthesized through Suzuki cross-coupling reactions. The most potent compounds demonstrated significantly lower IC50 values compared to the standard drug acarbose, highlighting their potential as effective anti-diabetic agents .
Case Study 2: Antitumor Efficacy
Another investigation focused on the antitumor effects of boronic acid derivatives showed that certain compounds could inhibit tumor growth by targeting topoisomerases I and II. These studies revealed that some derivatives exhibited comparable or superior activity compared to established chemotherapeutic agents .
Q & A
Q. How does (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid interact with diols, and what experimental parameters influence its binding specificity?
The compound forms reversible cyclic boronate esters with 1,2- or 1,3-cis diols via its boronic acid moiety. Binding specificity depends on pH, as the trigonal neutral form (pKa ~9) transitions to a tetrahedral anionic boronate complex (pKa ~7) in aqueous media. Adjusting pH to near-neutral conditions enhances diol binding, while acidic conditions reverse the reaction . For glycoprotein capture, use pH 8–9 for optimal ester formation and pH ≤6 for release .
Q. What methodologies are recommended for synthesizing and characterizing this boronic acid derivative?
Synthesis typically involves Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. Characterization requires B NMR to confirm boronic acid integrity, alongside FT-IR for B–O bond identification. HPLC or mass spectrometry verifies purity, especially given the bromine substituent’s potential steric effects on reactivity .
Q. How can this compound be utilized in glycoproteome analysis?
Functionalize microfluidic surfaces or magnetic nanoparticles with the boronic acid to capture glycoproteins via diol interactions. Post-enrichment, release captured analytes by lowering pH (e.g., 0.1% trifluoroacetic acid) for downstream LC-MS/MS analysis. Optimize surface ligand density to avoid nonspecific binding .
Q. What are the key considerations for designing fluorescent sensors using this boronic acid?
Incorporate fluorophores (e.g., coumarin) into the aryl backbone to monitor binding-induced conformational changes. The boronic acid’s transition from trigonal to tetrahedral states upon diol binding alters electron density, causing fluorescence quenching or shifts. Validate specificity using diol-free controls and competing analytes (e.g., fructose vs. glucose) .
Advanced Research Questions
Q. How can contradictory data on bioactivity (e.g., tubulin inhibition vs. cell growth suppression) be resolved?
In studies mimicking combretastatin derivatives, discrepancies arise from off-target effects. Use isoform-specific tubulin assays (e.g., αβIII-tubulin ELISA) and apoptosis markers (e.g., caspase-3 activation) to distinguish direct tubulin inhibition from secondary pathways. Compare IC values across cell lines with varying tubulin expression profiles .
Q. What strategies optimize the compound’s use in pH-responsive drug delivery systems?
Design hydrogels cross-linked via boronate-diol esters. The self-healing property of dynamic bonds allows controlled drug release under physiological pH (7.4) while stabilizing the matrix in acidic tumor microenvironments (pH 6.5–6.8). Monitor hydrolysis kinetics using rheology and fluorescence recovery after photobleaching (FRAP) .
Q. How does steric hindrance from the bromo-substituent impact binding kinetics with bulky diols (e.g., polysaccharides)?
The 6-bromo group on the benzodioxole ring may reduce binding efficiency with sterically hindered diols. Use computational docking (e.g., AutoDock Vina) to model diol access to the boron center. Experimentally, compare association constants () with model diols (e.g., sorbitol vs. mannitol) via isothermal titration calorimetry (ITC) .
Q. What experimental designs address selectivity challenges in complex biological matrices (e.g., serum)?
Pre-treat samples with size-exclusion chromatography to remove high-molecular-weight interferents. For in vivo imaging, conjugate the boronic acid with targeting moieties (e.g., folate) to enhance tumor specificity. Validate using knockout cell models lacking target diol-containing receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
